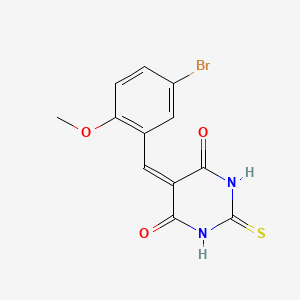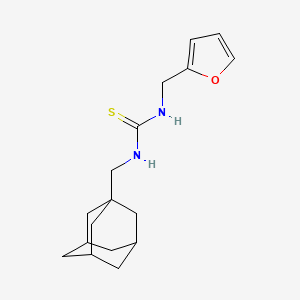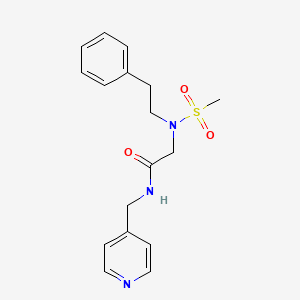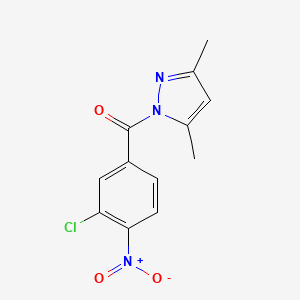
N-(anilinocarbonothioyl)-3-methylbenzamide
説明
N-(anilinocarbonothioyl)-3-methylbenzamide, also known as MAT, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. MAT is a thioamide compound that has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties.
作用機序
The mechanism of action of N-(anilinocarbonothioyl)-3-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(anilinocarbonothioyl)-3-methylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. In addition, N-(anilinocarbonothioyl)-3-methylbenzamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a signaling pathway that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(anilinocarbonothioyl)-3-methylbenzamide has been shown to have various biochemical and physiological effects. In cancer research, N-(anilinocarbonothioyl)-3-methylbenzamide has been shown to induce apoptosis and inhibit angiogenesis, which are processes that play a role in cancer growth and metastasis. In addition, N-(anilinocarbonothioyl)-3-methylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines, which play a role in inflammation. Furthermore, N-(anilinocarbonothioyl)-3-methylbenzamide has been shown to inhibit the replication of viruses such as influenza A and HIV.
実験室実験の利点と制限
N-(anilinocarbonothioyl)-3-methylbenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for in vitro experiments. In addition, N-(anilinocarbonothioyl)-3-methylbenzamide has been shown to have low toxicity, making it a safe compound to use in experiments. However, one limitation of N-(anilinocarbonothioyl)-3-methylbenzamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on N-(anilinocarbonothioyl)-3-methylbenzamide. One area of research is the development of N-(anilinocarbonothioyl)-3-methylbenzamide analogs with improved potency and selectivity. Another area of research is the study of the pharmacokinetics and pharmacodynamics of N-(anilinocarbonothioyl)-3-methylbenzamide in animal models. In addition, future research could focus on the use of N-(anilinocarbonothioyl)-3-methylbenzamide as a potential therapeutic agent in various fields of medicine, such as cancer, inflammation, and viral infections.
Conclusion:
In conclusion, N-(anilinocarbonothioyl)-3-methylbenzamide, or N-(anilinocarbonothioyl)-3-methylbenzamide, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. N-(anilinocarbonothioyl)-3-methylbenzamide has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. While there are limitations to studying N-(anilinocarbonothioyl)-3-methylbenzamide, such as its unclear mechanism of action, future research could focus on developing N-(anilinocarbonothioyl)-3-methylbenzamide analogs with improved potency and selectivity, studying its pharmacokinetics and pharmacodynamics in animal models, and exploring its potential therapeutic applications in various fields of medicine.
合成法
The synthesis of N-(anilinocarbonothioyl)-3-methylbenzamide involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with aniline to form N-(3-methylbenzoyl)aniline. The final step involves the reaction of N-(3-methylbenzoyl)aniline with carbon disulfide to form N-(anilinocarbonothioyl)-3-methylbenzamide.
科学的研究の応用
N-(anilinocarbonothioyl)-3-methylbenzamide has been shown to have potential therapeutic applications in various fields of medicine. In cancer research, N-(anilinocarbonothioyl)-3-methylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, N-(anilinocarbonothioyl)-3-methylbenzamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(anilinocarbonothioyl)-3-methylbenzamide has been shown to have anti-viral properties by inhibiting the replication of viruses such as influenza A and HIV.
特性
IUPAC Name |
3-methyl-N-(phenylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-11-6-5-7-12(10-11)14(18)17-15(19)16-13-8-3-2-4-9-13/h2-10H,1H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLICESMUXZLLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00971867 | |
| Record name | 3-Methyl-N-[(phenylimino)(sulfanyl)methyl]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, 3-methyl-N-[(phenylamino)thioxomethyl]- | |
CAS RN |
56437-99-1 | |
| Record name | NSC131948 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-N-[(phenylimino)(sulfanyl)methyl]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-(tert-butyl)-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5717310.png)
![1-(4-chlorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5717321.png)
![N'-[(2-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5717324.png)
![[4-(5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5717335.png)

![{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5717359.png)



![methyl 3-[(2,5-dichlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B5717392.png)
![2-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5717398.png)

![3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5717405.png)
![2-methoxybenzaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5717412.png)